N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C18H16N2O3S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.08816355 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 10 (JNK3) . JNK3 is a member of the MAP kinase family, which are involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
The compound acts as a potent inhibitor of JNK3 . It targets the ATP-binding site of JNK3, thereby inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it regulates .
Biochemical Pathways
For instance, JNK3 plays a role in neuronal differentiation and apoptosis , so the compound could potentially influence these processes.
Pharmacokinetics
It’s soluble in dmso , which suggests it could be absorbed and distributed in the body when administered in a suitable formulation
Result of Action
The inhibition of JNK3 by this compound could lead to changes in the cellular processes regulated by this kinase . For instance, it could affect neuronal differentiation and apoptosis . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target . .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been found to interact with enzymes such as Mitogen-activated protein kinase 10 .
Molecular Mechanism
Similar compounds have been found to inhibit JNK2 and JNK3 kinases .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in laboratory settings .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c19-10-13-12-3-1-2-4-16(12)24-18(13)20-17(21)11-5-6-14-15(9-11)23-8-7-22-14/h5-6,9H,1-4,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZXWQYTOOHELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.